molecular formula C19H25NO3S B5902803 N-[2-(2-ethoxyphenoxy)ethyl]-4-ethyl-N,5-dimethylthiophene-3-carboxamide

N-[2-(2-ethoxyphenoxy)ethyl]-4-ethyl-N,5-dimethylthiophene-3-carboxamide

Cat. No. B5902803
M. Wt: 347.5 g/mol
InChI Key: KRANLVHIGGZPNE-UHFFFAOYSA-N
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Description

N-[2-(2-ethoxyphenoxy)ethyl]-4-ethyl-N,5-dimethylthiophene-3-carboxamide, also known as EHT 1864, is a small molecule inhibitor that has gained attention in recent years due to its potential applications in cancer research. EHT 1864 has been shown to inhibit the activity of Rho family GTPases, which are important regulators of cell migration and invasion.

Mechanism of Action

N-[2-(2-ethoxyphenoxy)ethyl]-4-ethyl-N,5-dimethylthiophene-3-carboxamide 1864 works by binding to the switch regions of Rho family GTPases, which are important for their activation. By binding to these regions, N-[2-(2-ethoxyphenoxy)ethyl]-4-ethyl-N,5-dimethylthiophene-3-carboxamide 1864 prevents the GTPases from interacting with downstream effectors, thereby inhibiting their activity. This leads to a reduction in cell migration and invasion, as well as a decrease in tumor growth.
Biochemical and Physiological Effects:
N-[2-(2-ethoxyphenoxy)ethyl]-4-ethyl-N,5-dimethylthiophene-3-carboxamide 1864 has been shown to have a number of biochemical and physiological effects. In addition to inhibiting the activity of Rho family GTPases, N-[2-(2-ethoxyphenoxy)ethyl]-4-ethyl-N,5-dimethylthiophene-3-carboxamide 1864 has also been shown to reduce the expression of genes involved in cell migration and invasion. Furthermore, N-[2-(2-ethoxyphenoxy)ethyl]-4-ethyl-N,5-dimethylthiophene-3-carboxamide 1864 has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for controlling tumor growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(2-ethoxyphenoxy)ethyl]-4-ethyl-N,5-dimethylthiophene-3-carboxamide 1864 in lab experiments is its specificity for Rho family GTPases. Unlike other inhibitors that can target multiple proteins, N-[2-(2-ethoxyphenoxy)ethyl]-4-ethyl-N,5-dimethylthiophene-3-carboxamide 1864 is highly selective for these proteins, which makes it a valuable tool for studying their function. However, one limitation of using N-[2-(2-ethoxyphenoxy)ethyl]-4-ethyl-N,5-dimethylthiophene-3-carboxamide 1864 is that it can be difficult to work with due to its low solubility in aqueous solutions. This can make it challenging to deliver the compound to cells in culture or to administer it to animals in vivo.

Future Directions

There are several future directions for research involving N-[2-(2-ethoxyphenoxy)ethyl]-4-ethyl-N,5-dimethylthiophene-3-carboxamide 1864. One area of interest is the development of new analogs of N-[2-(2-ethoxyphenoxy)ethyl]-4-ethyl-N,5-dimethylthiophene-3-carboxamide 1864 that have improved solubility and pharmacokinetic properties. Another area of interest is the use of N-[2-(2-ethoxyphenoxy)ethyl]-4-ethyl-N,5-dimethylthiophene-3-carboxamide 1864 in combination with other cancer therapies, such as chemotherapy or radiation therapy. Finally, further studies are needed to better understand the mechanism of action of N-[2-(2-ethoxyphenoxy)ethyl]-4-ethyl-N,5-dimethylthiophene-3-carboxamide 1864 and its potential applications in other areas of research.

Synthesis Methods

N-[2-(2-ethoxyphenoxy)ethyl]-4-ethyl-N,5-dimethylthiophene-3-carboxamide 1864 can be synthesized using a multi-step process that involves the reaction of several different reagents. The first step involves the reaction of 2-ethoxyphenol with ethylene oxide to produce 2-(2-ethoxyphenoxy)ethanol. This intermediate is then reacted with thionyl chloride to produce 2-(2-ethoxyphenoxy)ethyl chloride. The final step involves the reaction of 2-(2-ethoxyphenoxy)ethyl chloride with 4-ethyl-N,5-dimethylthiophene-3-carboxamide in the presence of a base to produce N-[2-(2-ethoxyphenoxy)ethyl]-4-ethyl-N,5-dimethylthiophene-3-carboxamide 1864.

Scientific Research Applications

N-[2-(2-ethoxyphenoxy)ethyl]-4-ethyl-N,5-dimethylthiophene-3-carboxamide 1864 has been widely used in cancer research due to its ability to inhibit the activity of Rho family GTPases. These proteins are known to be involved in a wide range of cellular processes, including cell migration, invasion, and proliferation. By inhibiting the activity of these proteins, N-[2-(2-ethoxyphenoxy)ethyl]-4-ethyl-N,5-dimethylthiophene-3-carboxamide 1864 has been shown to reduce the invasiveness of cancer cells and inhibit tumor growth in animal models.

properties

IUPAC Name

N-[2-(2-ethoxyphenoxy)ethyl]-4-ethyl-N,5-dimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3S/c1-5-15-14(3)24-13-16(15)19(21)20(4)11-12-23-18-10-8-7-9-17(18)22-6-2/h7-10,13H,5-6,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRANLVHIGGZPNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1C(=O)N(C)CCOC2=CC=CC=C2OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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